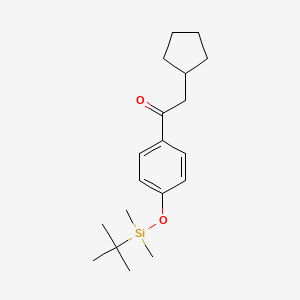
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a cyclopentyl group via an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The key steps include:
- Protection of the hydroxyl group on the phenyl ring with TBDMS-Cl.
- Formation of the ethanone linkage through a Friedel-Crafts acylation reaction.
- Introduction of the cyclopentyl group via a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected phenols.
Applications De Recherche Scientifique
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the study of enzyme-substrate interactions where the TBDMS group can be selectively removed.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one primarily involves the stability and reactivity of the TBDMS group. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions. Upon removal of the TBDMS group, the hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an ethanone linkage.
4-((Tert-butyldimethylsilyl)oxy)phenylboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is unique due to its combination of a cyclopentyl group and an ethanone linkage, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C19H30O2Si |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopentylethanone |
InChI |
InChI=1S/C19H30O2Si/c1-19(2,3)22(4,5)21-17-12-10-16(11-13-17)18(20)14-15-8-6-7-9-15/h10-13,15H,6-9,14H2,1-5H3 |
Clé InChI |
RUZUUTJNTSUDMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)




![(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene](/img/structure/B13038321.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole](/img/structure/B13038328.png)

![Ethyl 2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B13038340.png)
![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)

